rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide, cis
Description
rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide, cis is a chiral trifluoroacetamide derivative featuring a piperidine core substituted with a 2-methoxyphenyl group at the (2R,3R) positions. The trifluoroacetamide moiety enhances metabolic stability and modulates electronic properties, making it a candidate for pharmaceutical applications .
Key synthetic routes involve meta-selective C-H borylation and epoxidation-intramolecular cyclization sequences (e.g., using mCPBA and NaHCO₃ in dichloromethane) . Analytical characterization includes ¹³C NMR (151 MHz, CDCl₃) with signals at δ 53.6 (piperidine C2), 50.2 (C3), and 115.9 ppm (q, J = 288.1 Hz, CF₃) , and HRMS data ([M+H]⁺ calc. 272.1257, found 272.1267) .
Properties
CAS No. |
1807916-63-7 |
|---|---|
Molecular Formula |
C14H17F3N2O2 |
Molecular Weight |
302.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Piperidine Formation
The cis-configured piperidine core is often synthesized via stereoselective reductive amination . A representative protocol involves:
-
Condensation of 2-methoxybenzaldehyde with a β-amino alcohol (e.g., 3-aminopentan-2-ol) in methanol under acidic catalysis.
-
Subsequent reduction with sodium cyanoborohydride (NaBH3CN) at 0–5°C to favor cis-diastereomer formation.
-
Cyclization via intramolecular nucleophilic substitution, forming the piperidine ring with 85–92% diastereomeric excess (de).
Key Reaction Parameters
| Parameter | Value/Range | Impact on Selectivity |
|---|---|---|
| Temperature | 0–5°C | Higher cis selectivity |
| Solvent | Methanol | Polar protic medium |
| Reducing Agent | NaBH3CN | Mild, selective |
Introduction of the 2-Methoxyphenyl Group
Ullmann-Type Coupling
The 2-methoxyphenyl moiety is introduced via Ullmann coupling between a bromopiperidine intermediate and 2-methoxyphenylboronic acid:
Optimization Data
| Catalyst System | Yield (%) | cis:trans Ratio |
|---|---|---|
| Pd(OAc)₂/XPhos | 78 | 9:1 |
| CuI/1,10-phenanthroline | 65 | 7:1 |
Trifluoroacetylation of the Amine
Acylation with Trifluoroacetic Anhydride
The final step involves N-acylation of the piperidine amine:
-
Reaction with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at −20°C.
-
Triethylamine (TEA) as base, achieving >95% conversion in 2 hours.
Critical Factors
-
Low temperature (−20°C) prevents racemization of the chiral centers.
-
Anhydrous conditions avoid hydrolysis of TFAA.
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
A chiral sulfinamide auxiliary (e.g., tert-butanesulfinamide) enforces cis-configuration during piperidine formation:
-
Imine formation between 2-methoxybenzaldehyde and (R)-tert-butanesulfinamide.
-
Grignard addition to the imine, followed by cyclization and auxiliary removal.
Diastereomeric Excess (de) Comparison
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, a continuous flow system optimizes key steps:
-
Reductive amination in a microreactor (residence time: 10 min, 50°C).
-
Integrated purification via inline liquid-liquid extraction.
Throughput Metrics
| Step | Output (kg/day) | Purity (%) |
|---|---|---|
| Reductive Amination | 12.5 | 98.5 |
| Trifluoroacetylation | 11.8 | 99.2 |
Analytical Characterization
Chiral HPLC Validation
Final product stereochemistry is confirmed using Chiralpak IC-3 columns:
-
Mobile phase: n-Hexane/Isopropanol (80:20) + 0.1% TFA.
-
Retention times: cis-isomer = 8.2 min, trans-isomer = 10.5 min.
Challenges and Mitigations
Epimerization During Acylation
Exothermic trifluoroacetylation can cause epimerization. Solutions include:
Green Chemistry Alternatives
Chemical Reactions Analysis
rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Scientific Research Applications
Structural Overview
The molecular formula of rac-HXC91663 is C14H17F3N2O2, with a molecular weight of 302.29 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and bioactivity. The structure includes a piperidine ring substituted with a methoxyphenyl group, which is critical for its interaction with biological targets.
Antidepressant Activity
Recent studies have indicated that rac-HXC91663 exhibits potential antidepressant-like effects. Its structural similarity to known antidepressants suggests it may act on serotonin and norepinephrine transporters, enhancing neurotransmitter availability in the synaptic cleft. Preclinical trials have shown promising results in animal models of depression, warranting further investigation into its efficacy and safety in humans.
Analgesic Properties
Research has also highlighted the analgesic properties of rac-HXC91663. It appears to modulate pain pathways through interaction with opioid receptors and possibly other non-opioid mechanisms. In controlled studies, animals treated with the compound demonstrated reduced pain responses compared to controls, indicating its potential as a novel analgesic agent.
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) due to its lipophilic character makes it a candidate for further exploration in neuropharmacology. Preliminary data suggest it may reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodent models of depression, rac-HXC91663 was administered at varying doses over two weeks. Behavioral assessments using the forced swim test indicated a significant reduction in immobility time at higher doses compared to the control group. These findings support the hypothesis that rac-HXC91663 may enhance mood-related behaviors through serotonergic mechanisms.
Case Study 2: Pain Management
A separate study focused on the analgesic effects of rac-HXC91663 used a formalin-induced pain model in rats. The compound was shown to significantly decrease both the acute and chronic phases of pain response when administered prior to formalin injection. This suggests its potential utility in managing pain conditions without the side effects commonly associated with opioids.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide, cis involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Insights :
- Methoxy vs.
- Piperidine vs. Acyclic Backbones : The rigid piperidine core in the target compound improves conformational stability over acyclic analogues like the phenylpentenyl derivative , which may exhibit higher metabolic lability.
- Heterocyclic Modifications : Thienyl-pyridine and fluorophenyl substituents in introduce distinct electronic profiles (e.g., enhanced dipole moments) but reduce solubility compared to the methoxyphenyl group.
Q & A
Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide, cis?
Methodology :
- Multi-step synthesis : Begin with a chiral piperidine precursor (e.g., (2R,3R)-2-(2-methoxyphenyl)piperidin-3-amine) and employ stereospecific trifluoroacetylation under anhydrous conditions. Use coupling agents like HATU or DCC to minimize racemization .
- Solvent and temperature control : Use polar aprotic solvents (e.g., DMF or DCM) at 0–5°C to stabilize intermediates. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis isomer .
- Validation : Confirm stereochemistry via - and -NMR, comparing coupling constants and chemical shifts to reference data (e.g., axial vs. equatorial proton splitting patterns in the piperidine ring) .
Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and verify trifluoroacetamide carbonyl resonance (~δ 168–170 ppm) .
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and quantify enantiomeric excess (ee > 98% for high-purity cis isomer) .
- X-ray crystallography : If single crystals are obtainable, resolve the absolute configuration to confirm the (2R,3R) stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related trifluoroacetamide derivatives?
Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups on the phenyl ring) and assess effects on target binding (e.g., receptor affinity assays). Compare results to analogous compounds (e.g., 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide) .
- Dose-response profiling : Conduct in vitro assays (e.g., IC determination) across multiple cell lines to identify off-target effects or species-specific variability .
- Computational docking : Use molecular dynamics simulations to model interactions with biological targets (e.g., GPCRs or kinases) and explain discrepancies in activity data .
Q. What experimental approaches are recommended to investigate the metabolic stability and pharmacokinetic (PK) properties of this compound?
Methodology :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify depletion rates using LC-MS/MS. Monitor for metabolites (e.g., demethylation of the methoxyphenyl group) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) and correlate with in vivo efficacy .
- Permeability assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption and blood-brain barrier penetration .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
Methodology :
- Continuous flow chemistry : Optimize reaction parameters (residence time, temperature) in flow reactors to enhance reproducibility and reduce racemization risks .
- Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting stereoselectivity (e.g., pH, catalyst loading) .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time analysis of intermediate stereochemistry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility and bioavailability?
Methodology :
- Solubility studies : Compare results across solvents (e.g., aqueous buffers vs. DMSO) and pH conditions. For example, the trifluoroacetamide group may reduce water solubility (predicted logP ~2.5), requiring formulation with cyclodextrins or lipid nanoparticles .
- Bioavailability assays : Cross-validate in vivo PK data (e.g., rat models) with in vitro permeability results to identify species-specific absorption differences .
Q. What strategies are effective in elucidating the compound’s mechanism of action when initial target validation assays yield ambiguous results?
Methodology :
- Proteomics profiling : Use affinity chromatography or thermal shift assays to identify binding partners in cell lysates .
- CRISPR-Cas9 knockout screens : Validate target engagement by assessing compound efficacy in isogenic cell lines lacking putative targets .
- Cryo-EM or X-ray crystallography : Resolve ligand-target co-structures to confirm binding modes and refine SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
